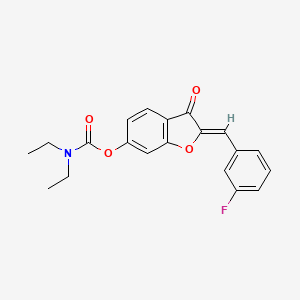

![molecular formula C28H28N4O2S B2497125 2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894883-26-2](/img/structure/B2497125.png)

2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The atom connecting the rings is called the spiro atom, usually a quaternary carbon . They are named using the prefix ‘spiro’ followed by the numbers of atoms in the smallest rings separated by a dot .

Synthesis Analysis

The synthesis of spiro compounds often involves the formation of a new ring. One method is the Pd-catalyzed asymmetric decarboxylation for the construction of spiro[4.5]deca-6,9-dien-8-ones . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the shared spiro atom. This can lead to interesting chemical properties. For example, the stereochemistry of the reactions is controlled with diastereo- and enantioselectivity .Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions. For instance, a novel [3 + 2] annulation between para-quinone methides and vinylcyclopropanes for the synthesis of spiro[4.5]deca-6,9-diene-8-ones has been described .Applications De Recherche Scientifique

- Researchers have investigated the anti-inflammatory properties of this compound. In a study, the essential oil from Solanum lyratum Thunb. was extracted and analyzed. Through virtual screening, molecular docking, and molecular dynamics simulations, several compounds were identified as potential inhibitors of the COX-2 enzyme .

- The compound’s spiro[4.5]deca-6,9-dien-8-one scaffold has attracted attention in synthetic chemistry. A Pd-catalyzed decarboxylative strategy was reported for asymmetric construction using modular vinyl methylene cyclic carbonates and p-quinone methides. This method generates spiro[4.5]deca-6,9-dien-8-ones with high efficiency and selectivity .

- The compound’s unique spiro structure makes it interesting for synthetic purposes. Researchers have explored its synthesis and reactivity. For instance, (±)-7-methoxy-2-methyl-1-oxaspiro[4,5]deca-6,9-diene-8-one was synthesized through a specific reaction sequence .

Anti-Inflammatory Activity

Palladium-Catalyzed Asymmetric Decarboxylation

Synthetic Applications

Propriétés

IUPAC Name |

3-benzylsulfanyl-N-(2-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2S/c1-34-24-15-9-8-14-23(24)29-27(33)32-18-16-28(17-19-32)30-25(22-12-6-3-7-13-22)26(31-28)35-20-21-10-4-2-5-11-21/h2-15H,16-20H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYAWZFBAFAUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)